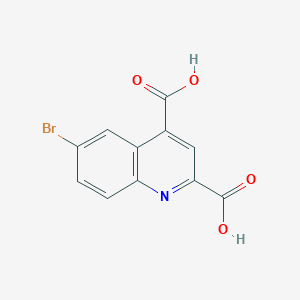

6-bromoquinoline-2,4-dicarboxylic Acid

Description

Properties

IUPAC Name |

6-bromoquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAWSKJTMZXPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358839 | |

| Record name | 6-bromoquinoline-2,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250641-14-6 | |

| Record name | 6-bromoquinoline-2,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromoquinoline-2,4-dicarboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures in the current literature, this document outlines a proposed synthetic route based on the well-established Pfitzinger reaction. Furthermore, predicted characterization data, including spectroscopic profiles, are presented to aid researchers in the identification and analysis of this target molecule. This guide is intended to serve as a valuable resource for professionals engaged in organic synthesis and drug discovery.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic functionalization of the quinoline ring is a critical aspect of medicinal chemistry, enabling the modulation of the therapeutic properties of these compounds. The presence of a bromine atom and two carboxylic acid moieties in this compound offers multiple points for further chemical modification, making it an attractive building block for the synthesis of novel bioactive molecules.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[2] By utilizing 5-bromoisatin and pyruvic acid as the starting materials, the target molecule can be synthesized.

Reaction Scheme

The proposed Pfitzinger reaction proceeds through the base-catalyzed condensation of 5-bromoisatin with pyruvic acid, followed by cyclization and dehydration to form the quinoline ring system.

Caption: Proposed Pfitzinger synthesis of this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound via the Pfitzinger reaction.

Materials and Equipment

-

5-Bromoisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum oven

Synthetic Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 equivalents) in ethanol.

-

Addition of Reactants: To the basic solution, add 5-bromoisatin (1.0 equivalent) and stir at room temperature until a color change is observed, indicating the formation of the potassium salt of isatinic acid.[2] To this mixture, add pyruvic acid (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

-

Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted pyruvic acid and other neutral impurities. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[2]

-

Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Characterization Data

As no direct experimental data is available, the following tables summarize the predicted physicochemical properties and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₆BrNO₄ |

| Molecular Weight | 296.08 g/mol |

| Appearance | Predicted to be a solid |

| CAS Number | 250641-14-6 |

| IUPAC Name | This compound |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Data Highlights |

| ¹H NMR | The spectrum is expected to show signals for the aromatic protons. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet. The proton at C3 would appear as a singlet. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid groups and the bromine atom. The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | The spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts. The carbon atoms attached to the bromine and nitrogen atoms will also have characteristic chemical shifts. The chemical shifts of the other aromatic carbons can be predicted based on the known data for 6-bromoquinoline and considering the substituent effects of the carboxylic acid groups.[3][4] |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5][6] The expected molecular ion peaks would be at m/z 295 and 297. Fragmentation may involve the loss of CO₂ and COOH groups. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.[7][8] A strong absorption band around 1700-1730 cm⁻¹ will correspond to the C=O stretching of the carboxylic acids.[9] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.[5][10] The C-Br stretching vibration is expected at lower wavenumbers. |

Workflow and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization.

Logical Relationship of Key Components

This diagram illustrates the logical progression from starting materials to the final product through the key chemical transformation.

Caption: Logical relationship of reactants and product in the proposed synthesis.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Pfitzinger reaction offers a viable synthetic strategy, and the predicted characterization data serves as a benchmark for researchers. The information presented herein is intended to facilitate the work of scientists and professionals in the fields of organic synthesis and drug development by providing a solid starting point for the preparation and analysis of this promising chemical entity. Further experimental validation is encouraged to confirm and expand upon the data presented in this guide.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline, 6-bromo- [webbook.nist.gov]

- 7. Quinoline-2,4-dicarboxylic acid | C11H7NO4 | CID 220275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinoline-2,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromoquinoline-2,4-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted values and data from closely related analogs to offer a robust profile for research and development purposes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 250641-14-6[1] |

| PubChem CID | 919075[1] |

| Molecular Formula | C₁₁H₆BrNO₄ |

| Molecular Weight | 296.07 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(=O)O |

Physicochemical Properties

| Property | Estimated Value | Data Source |

| XLogP3 | 2.3 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11[2] |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.6.11[2] |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11[2] |

| Topological Polar Surface Area | 87.5 Ų | Cactvs 3.4.6.11[2] |

Note: These values are estimations based on a closely related isomer and should be confirmed by experimental analysis.

Biological Significance: Inhibition of Vesicular Glutamate Transport

Substituted quinoline-2,4-dicarboxylic acids are recognized as inhibitors of the vesicular glutamate transporter (VGLUT).[3][4] VGLUT is responsible for loading glutamate into synaptic vesicles, a critical step in glutamatergic neurotransmission. Inhibition of VGLUT can modulate synaptic strength and is a target of interest for neurological disorders. The 6-bromo substitution is of particular interest as studies have shown that halogen substituents at the 6- or 8-position can enhance inhibitory potency.[3]

Experimental Protocols

The synthesis of quinoline-2,4-dicarboxylic acids can be achieved through a modified Doebner-von Miller pathway.[3] This method involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For this compound, a suitable starting material would be 4-bromoaniline.

Detailed Protocol: A generalized procedure is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline and an appropriate aldehyde in a suitable solvent such as ethanol.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be precipitated by adjusting the pH.

-

Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent system or by column chromatography.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.[1]

The acid dissociation constants (pKa) of the two carboxylic acid groups can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a co-solvent system (e.g., water/DMSO) if aqueous solubility is low.[5]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode.[5]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[5]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the presence of two carboxylic acid groups, two inflection points are expected.

The solubility of the compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6]

-

Calculation: The solubility is then calculated from the measured concentration.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data and protocols are based on estimations from related compounds and general methodologies. Experimental verification is strongly recommended.

References

- 1. This compound [synhet.com]

- 2. 8-bromoquinoline-2,4-dicarboxylic Acid | C11H6BrNO4 | CID 10979348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-bromoquinoline-2,4-dicarboxylic acid (CAS: 250641-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromoquinoline-2,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific research data for this exact compound, this guide synthesizes information from chemical supplier data and extrapolates potential biological activities and synthetic methodologies based on structurally related quinoline-2,4-dicarboxylic acid derivatives.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 250641-14-6 | Arctom Scientific, abcr GmbH |

| Molecular Formula | C₁₁H₆BrNO₄ | abcr GmbH |

| Molecular Weight | 296.07 g/mol | abcr GmbH |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥98% | abcr GmbH |

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, research on the broader class of quinoline-2,4-dicarboxylic acids (QDCs) provides strong indications of its potential therapeutic relevance. Notably, QDCs have been identified as inhibitors of the vesicular glutamate transporter (VGLUT).

A study on various substituted QDCs revealed that compounds with halogen substitutions at the 6- and/or 8-positions are among the most potent inhibitors of this transport system.[1] VGLUT is responsible for loading glutamate, the primary excitatory neurotransmitter in the central nervous system, into synaptic vesicles. Its inhibition can modulate glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders.

The proposed mechanism of action involves the competitive inhibition of glutamate uptake into synaptic vesicles, thereby reducing the amount of glutamate available for release during nerve signaling. This modulation of glutamatergic activity suggests potential applications in conditions characterized by excessive glutamate release or excitotoxicity.

Experimental Protocols

General Synthesis of Quinoline-2,4-dicarboxylic acids

A common and efficient method for the synthesis of quinoline-2,4-dicarboxylate scaffolds is through a one-pot reaction involving aryl amines and dialkyl acetylenedicarboxylates.[2] A metal-free approach using molecular iodine as a catalyst offers an environmentally friendly and cost-effective option.[2]

Materials:

-

Substituted aryl amine (e.g., 4-bromoaniline)

-

Dimethyl or diethyl acetylenedicarboxylate

-

Molecular iodine (I₂)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of the aryl amine in acetonitrile, add the dialkyl acetylenedicarboxylate.

-

Add a catalytic amount of molecular iodine (e.g., 20 mol%).

-

Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the quinoline-2,4-dicarboxylate derivative.

-

Saponification of the resulting diester using standard procedures (e.g., hydrolysis with NaOH or KOH followed by acidification) will yield the dicarboxylic acid.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications and Future Directions

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The potential of this compound as a VGLUT inhibitor makes it an attractive starting point for the development of novel therapeutics for neurological disorders. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a library of analogs to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct biological evaluation of this compound and its derivatives to validate the hypothesized mechanism of action and explore its therapeutic potential.

References

- 1. Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-bromoquinoline-2,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. In the absence of specific quantitative solubility data in publicly available literature, this document provides a predictive assessment of its solubility based on its physicochemical properties and outlines detailed experimental protocols for its precise determination.

Core Physicochemical Properties and Predicted Solubility

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom and two carboxylic acid groups. These functional groups are key determinants of its solubility profile. The presence of two carboxylic acid moieties suggests that the molecule will exhibit acidic properties and have the potential for hydrogen bonding. The aromatic quinoline ring and the bromine atom contribute to its lipophilicity.

Based on these structural features, a qualitative prediction of its solubility in various organic solvents can be made. It is anticipated to have limited solubility in non-polar solvents and greater solubility in polar, protic, and aprotic solvents that can engage in hydrogen bonding or acid-base interactions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Can act as hydrogen bond acceptors and have high polarity to solvate the molecule. |

| Non-Polar | Hexane, Toluene | Low | The high polarity of the dicarboxylic acid functionality will limit solubility in non-polar environments. |

| Chlorinated | Dichloromethane | Low to Moderate | May offer some solubility due to dipole-dipole interactions, but likely limited by the strong intermolecular forces of the solute. |

| Ethers | Diethyl ether, THF | Low to Moderate | Can act as hydrogen bond acceptors, but their lower polarity compared to DMSO or DMF may limit solubility. |

Note: This table represents a qualitative prediction. Experimental verification is crucial for quantitative assessment.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte. The mobile phase composition and detector wavelength should be optimized.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the filtered supernatant samples (appropriately diluted if necessary) into the HPLC system.

-

-

Quantification:

-

Determine the concentration of this compound in the saturated solution by interpolating the peak area from the calibration curve.

-

The calculated concentration represents the solubility of the compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its prediction and experimental determination. The provided protocols and workflow are designed to yield accurate and reproducible results, which are essential for the effective use of this compound in research and drug development. The structural characteristics of the molecule suggest that polar aprotic solvents are likely to be the most effective for its dissolution. However, only systematic experimental evaluation will confirm its precise solubility profile.

Spectroscopic Profile of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below. The data for the quinoline ring protons and carbons are adapted from the known data for 6-bromoquinoline for illustrative purposes.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 2H | 2 x -COOH |

| ~8.5 - 8.7 | Singlet | 1H | H-3 |

| ~8.3 - 8.5 | Doublet | 1H | H-5 |

| ~8.1 - 8.3 | Doublet | 1H | H-8 |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-7 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C-2 Carboxyl |

| ~166.0 | C-4 Carboxyl |

| ~150.0 | C-2 |

| ~148.0 | C-8a |

| ~145.0 | C-4 |

| ~138.0 | C-3 |

| ~133.0 | C-7 |

| ~130.0 | C-5 |

| ~128.0 | C-4a |

| ~122.0 | C-6 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3300 - 2500 (broad) | O-H stretching of carboxylic acid |

| ~1700 | C=O stretching of carboxylic acid |

| ~1600, ~1470 | C=C and C=N stretching of quinoline ring |

| ~1250 | C-O stretching of carboxylic acid |

| ~830 | C-H out-of-plane bending (aromatic) |

| ~600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Table 4: Predicted MS Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M+2]+ | Isotopic peak due to ⁸¹Br |

| [M-COOH]+ | Fragment ion after loss of a carboxyl group |

| [M-2COOH]+ | Fragment ion after loss of both carboxyl groups |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard one-pulse sequence.

-

Set the spectral width to approximately 15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A higher number of scans will be necessary compared to ¹H NMR.

-

Use a relaxation delay of 2 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

-

Ionization:

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar, non-volatile compounds.

-

-

Mass Analysis:

-

Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

6-Bromoquinoline-2,4-dicarboxylic Acid: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its rigid quinoline core, substituted with two carboxylic acid moieties and a bromine atom, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, potential applications, and key chemical data, tailored for professionals in chemical research and drug development. While published experimental data for this specific molecule is limited, this guide consolidates available information on analogous compounds and proposes a robust synthetic pathway.

Physicochemical and Spectroscopic Data

While experimental spectroscopic data for this compound is not extensively published, predicted values and data from analogous compounds provide valuable insights. The presence of the bromine atom and the dicarboxylic acid functional groups will be key features in its spectra.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 250641-14-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₆BrNO₄ | Calculated |

| Molecular Weight | 296.08 g/mol | Calculated |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. | N/A |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic protons on the quinoline ring, with characteristic shifts influenced by the bromine and carboxylic acid groups. A singlet for the proton at the 3-position. |

| ¹³C NMR | Signals for the nine carbons of the quinoline ring system and two carboxyl carbons. The carbon bearing the bromine will show a characteristic shift. |

| IR (Infrared) | Broad O-H stretch from the carboxylic acids (approx. 2500-3300 cm⁻¹), sharp C=O stretch from the carboxylic acids (approx. 1700-1730 cm⁻¹), C=C and C=N stretching from the quinoline ring (approx. 1500-1600 cm⁻¹), and a C-Br stretch (approx. 500-650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). |

Proposed Synthesis

For the synthesis of this compound, the proposed starting materials are 5-bromoisatin and pyruvic acid.

Caption: Proposed Pfitzinger reaction for the synthesis of this compound.

Experimental Protocol: Proposed Pfitzinger Synthesis

This protocol is a generalized procedure based on known Pfitzinger reactions and should be optimized for specific laboratory conditions.

Materials:

-

5-Bromoisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Isatin Addition: To the basic solution, add 5-bromoisatin and stir until it completely dissolves. The solution will likely change color.

-

Pyruvic Acid Addition: Slowly add pyruvic acid to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for a variety of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Synthesis of Bioactive Molecules

Substituted quinoline-2,4-dicarboxylic acids have been investigated as inhibitors of the vesicular glutamate transport (VGLUT) system.[1] The dicarboxylic acid moiety is crucial for binding to the transporter, while the substituents on the quinoline ring can be modified to enhance potency and selectivity. The bromine atom at the 6-position of the target molecule serves as a handle for further functionalization through various cross-coupling reactions.

Caption: Workflow for the diversification of this compound in drug discovery.

Materials Science: Precursor for Coordination Polymers and MOFs

The dicarboxylic acid functionality makes this compound an excellent candidate as an organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom in the quinoline ring can also participate in coordination to metal centers. The resulting materials could have interesting properties, such as luminescence, porosity for gas storage, or catalytic activity. The bromine atom could be used for post-synthetic modification of the MOF.

Caption: Synthesis of coordination polymers and MOFs using this compound.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its synthesis via the Pfitzinger reaction appears feasible and provides a direct route to this valuable compound. The presence of multiple functional groups opens up a wide range of possibilities for the creation of novel compounds with potential applications in medicinal chemistry, particularly as VGLUT inhibitors, and in materials science as a linker for functional coordination polymers and MOFs. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile molecule.

References

The Quinoline-2,4-Dicarboxylic Acid Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of substituted quinoline-2,4-dicarboxylic acids. This scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This document details key historical milestones, foundational synthetic protocols, quantitative biological data, and relevant signaling pathways to serve as a resource for professionals in drug discovery and development.

Discovery and Historical Context

The journey of quinoline-2,4-dicarboxylic acids is intrinsically linked to the study of tryptophan metabolism and the discovery of one of its key endogenous metabolites, kynurenic acid.

-

1853: The Initial Discovery The story begins with the German chemist Justus von Liebig, who in 1853, first isolated a substance from dog urine which he named kynurenic acid.[1][2] This molecule, structurally a 4-hydroxyquinoline-2-carboxylic acid, represents a naturally occurring scaffold related to the broader class of quinoline-2,4-dicarboxylic acids.

-

Late 19th Century: Foundational Syntheses The late 1800s were a pivotal period for synthetic organic chemistry, witnessing the development of several named reactions that provided access to the quinoline core. These classical methods remain fundamental to the synthesis of quinoline-4-carboxylic acid derivatives:

-

The Pfitzinger Reaction (1886): Wilhelm Pfitzinger discovered that isatin reacts with carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3] This method proved to be a versatile route for creating a variety of substituted quinolines.

-

The Doebner Reaction (1887): Oscar Doebner developed a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[4][5]

-

-

Early 20th Century: Expanding the Synthetic Toolkit

-

The Gould-Jacobs Reaction (1939): This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form 4-hydroxyquinoline derivatives, which are precursors to quinoline-4-carboxylic acids.[6]

-

These foundational discoveries laid the groundwork for the extensive exploration of substituted quinoline-2,4-dicarboxylic acids as pharmacologically active agents in the decades that followed.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted quinoline-2,4-dicarboxylic acids and their close analogs primarily relies on the classical reactions mentioned above. Below are detailed experimental protocols for these key transformations.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound with an α-methylene group.

Experimental Protocol: Synthesis of 2-Arylquinoline-4-Carboxylic Acids

-

Materials:

-

Isatin (or substituted isatin)

-

Appropriate aryl methyl ketone (e.g., acetophenone)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Glacial Acetic Acid

-

-

Procedure:

-

A solution of the aryl methyl ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.[7]

-

After reflux, the majority of the ethanol is removed by distillation.[7]

-

Water is added to the residue to dissolve the potassium salt of the product.

-

The aqueous solution is extracted with diethyl ether to remove any unreacted neutral impurities.[7]

-

The aqueous layer is then acidified with glacial acetic acid until neutral pH is reached, leading to the precipitation of the crude product.[7]

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

The Doebner Reaction

The Doebner reaction is a three-component synthesis that provides a direct route to quinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

-

Materials:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol

-

-

Procedure:

-

Aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) are combined in ethanol (20 ml).

-

The mixture is refluxed for a period of 3 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid product is collected by filtration and recrystallized from ethanol to yield the purified 2-phenylquinoline-4-carboxylic acid.

-

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that is particularly useful for preparing 4-hydroxyquinoline derivatives, which can be further modified.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

-

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave synthesis vial

-

Acetonitrile

-

-

Procedure:

-

Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a 2.5 mL microwave-safe vial equipped with a magnetic stir bar.[8]

-

The vial is sealed and heated in a microwave reactor to 300 °C for 5 minutes.[9]

-

After the reaction, the mixture is cooled to room temperature, which causes the product to precipitate.[8][9]

-

The precipitated solid is collected by filtration and washed with ice-cold acetonitrile (3 mL).[8][9]

-

The resulting solid is dried under vacuum.[8]

-

Biological Activity and Quantitative Data

Substituted quinoline-2,4-dicarboxylic acids have emerged as potent inhibitors of various enzymes, with significant therapeutic potential. A key target is Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[10][11] Several quinoline-based analogues have shown potent inhibition of DHODH.

| Compound ID | R1 Substituent | R2 Substituent | DHODH IC50 (µM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |

| 18 | H | 4-OMe-Ph | 0.057 ± 0.003 | 0.015 ± 0.001 | 0.019 ± 0.001 |

| 20 | H | 4-CF3-Ph | 0.101 ± 0.011 | 0.125 ± 0.010 | 0.127 ± 0.011 |

| 23 | H | 4-Cl-Ph | 0.046 ± 0.002 | 0.038 ± 0.002 | 0.040 ± 0.001 |

| 41 | 2-F-Ph | 6-F | 0.0097 ± 0.0014 | 0.005 ± 0.001 | 0.006 ± 0.001 |

| 43 | 2-Cl-Py | 6-F | 0.0262 ± 0.0018 | 0.010 ± 0.001 | 0.012 ± 0.001 |

Data adapted from Madak et al., J. Med. Chem. 2018, 61, 15, 6840–6857.[12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and synthetic strategies for substituted quinoline-2,4-dicarboxylic acids, the following diagrams illustrate key pathways.

The Kynurenine Pathway

This pathway illustrates the metabolism of tryptophan, leading to the endogenous formation of kynurenic acid, a neuroprotective molecule with a quinoline core.

Caption: Simplified diagram of the Kynurenine Pathway.

DHODH Inhibition in Pyrimidine Biosynthesis

This diagram shows the central role of DHODH in the de novo pyrimidine synthesis pathway and the mechanism of its inhibition by quinoline-4-carboxylic acid derivatives.

Caption: Mechanism of DHODH inhibition by quinoline derivatives.

General Workflow for Doebner Reaction

This flowchart outlines the typical experimental workflow for the one-pot, three-component Doebner synthesis of quinoline-4-carboxylic acids.

Caption: Experimental workflow for the Doebner reaction.

References

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. ablelab.eu [ablelab.eu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 6-bromoquinoline-2,4-dicarboxylic acid. In the absence of direct experimental data for this specific molecule, this document outlines the established quantum chemical methodologies that can be employed to predict its structural, electronic, and spectroscopic properties. By leveraging density functional theory (DFT) and related computational techniques, researchers can gain significant insights into the molecule's behavior, guiding synthetic efforts and applications in medicinal chemistry and materials science. This whitepaper details the theoretical protocols for geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Representative data, derived from computational studies of analogous bromoquinoline and quinoline-dicarboxylic acid derivatives, are presented in structured tables to provide a predictive overview of the expected results. Furthermore, logical workflows for these theoretical calculations are visualized using Graphviz diagrams to offer a clear and reproducible research pathway.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications, including in the development of antimalarial, antibacterial, and anticancer agents. The introduction of a bromine substituent and two carboxylic acid groups to the quinoline scaffold, as in this compound, is expected to significantly influence its physicochemical properties and biological activity. Theoretical calculations offer a powerful, non-experimental approach to elucidate the molecular structure, reactivity, and spectroscopic signatures of such novel compounds, thereby accelerating the research and development cycle.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1] The methodologies and predicted data presented herein are based on established computational studies of similar quinoline derivatives.[1][2][3]

Theoretical Methodology

The computational analysis of this compound would typically be performed using a suite of quantum chemical calculations. The general workflow for such an analysis is depicted below.

Geometric Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5] The calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental values.[4]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the generation of a Molecular Electrostatic Potential (MEP) map to identify regions of electrophilic and nucleophilic reactivity.[3]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on theoretical calculations of analogous compounds.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C=O (Carboxyl) | ~1.21 Å | |

| C-O (Carboxyl) | ~1.35 Å | |

| O-H (Carboxyl) | ~0.97 Å | |

| Bond Angle | C-C-Br | ~120° |

| O=C-O (Carboxyl) | ~123° | |

| Dihedral Angle | Ring-COOH (pos. 2) | Variable |

| Ring-COOH (pos. 4) | Variable |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

| O-H Stretch (Carboxyl) | ~3400 - 3200 |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C=O Stretch (Carboxyl) | ~1750 - 1700 |

| C=C/C=N Stretch (Ring) | ~1600 - 1450 |

| C-Br Stretch | ~650 - 550 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -2.0 to -3.0 |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 |

Experimental Protocols (Computational)

Software

All theoretical calculations can be performed using the Gaussian 09 or a more recent version of the software suite.[1] Visualization of results can be carried out using GaussView or other compatible molecular visualization software.

Geometric Optimization and Vibrational Analysis Protocol

-

Input Structure: Construct the 3D structure of this compound.

-

Calculation Setup:

-

Job Type: Opt+Freq (Optimization and Frequency).

-

Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

-

Solvation: An implicit solvent model (e.g., PCM with water as the solvent) can be included to simulate aqueous conditions.

-

-

Execution: Run the calculation.

-

Analysis:

-

Verify that the optimization has converged.

-

Confirm the absence of imaginary frequencies in the output file.

-

Analyze the calculated vibrational modes and their corresponding IR intensities and Raman activities.

-

FMO and MEP Analysis Protocol

-

Input Structure: Use the optimized geometry from the previous step.

-

Calculation Setup:

-

Job Type: Single Point Energy.

-

Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

-

Keywords: Include pop=full and iop(6/33=2) for visualization of orbitals and output=wfx for generating the wavefunction file for MEP analysis.

-

-

Execution: Run the calculation.

-

Analysis:

-

Visualize the HOMO and LUMO orbitals to understand the electron density distribution.

-

Generate the MEP map to identify reactive sites.

-

Visualizations

Frontier Molecular Orbital (FMO) Interaction Diagram

The FMOs, specifically the HOMO and LUMO, are crucial for understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Logic

The MEP map provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species.

Conclusion

While experimental data on this compound is not currently available, this technical guide demonstrates that a wealth of information regarding its molecular properties can be obtained through theoretical calculations. The outlined computational protocols, based on well-established DFT methods, provide a robust framework for predicting the geometry, vibrational spectra, and electronic characteristics of this molecule. The representative data and visualizations presented serve as a valuable starting point for researchers interested in the synthesis and application of this and related quinoline derivatives, offering predictive insights that can guide future experimental work in drug discovery and materials science.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

A Comprehensive Technical Guide to the Safe Handling of 6-Bromoquinoline-2,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The safety and handling precautions outlined are based on available data for structurally related compounds and general principles of laboratory safety. Due to a lack of specific toxicological data for 6-bromoquinoline-2,4-dicarboxylic acid, this compound should be handled with extreme caution as a substance of unknown toxicity.

Introduction

Hazard Identification and Classification

The specific hazards of this compound have not been fully elucidated. However, based on the known hazards of related compounds such as quinoline and other quinoline carboxylic acids, the following potential hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The parent compound, quinoline, is classified as a suspected carcinogen and may cause genetic defects.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The table below presents data for the closely related compound, 6-bromoquinoline-4-carboxylic acid, to provide an estimate of its properties.

| Property | Value (for 6-bromoquinoline-4-carboxylic acid) |

| Molecular Formula | C10H6BrNO2 |

| Molecular Weight | 252.064 g/mol |

| Boiling Point | 403.1 ± 25.0 °C at 760 mmHg |

| Flash Point | 197.6 ± 23.2 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

Exposure Controls and Personal Protection

Given the unknown toxicity of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. |

| Skin Protection | Nitrile or neoprene gloves. A lab coat is required. |

| Respiratory Protection | For handling solids, a NIOSH-approved N95 or higher particulate respirator should be used. For solutions, an air-purifying respirator with organic vapor cartridges may be necessary if there is a risk of vapor generation. |

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

-

Small Spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[2] Collect the material for disposal.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Experimental Protocols

Synthesis of this compound

The following is a reported method for the synthesis of this compound:

Materials:

-

5-bromoisatin

-

Sodium pyruvate

-

2.5 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl) solution

-

Water

Procedure:

-

To a suspension of 5-bromoisatin (1 equivalent) in aqueous 2.5 M NaOH, add sodium pyruvate (1.2 equivalents).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature.

-

Adjust the pH to 2 with a solution of 6 M HCl in water.

-

Filter the resulting precipitate.

-

Wash the precipitate with water to afford this compound as a powder.

Visualizations

Safe Handling Workflow

The following diagram illustrates the general workflow for the safe handling of a chemical with unknown toxicity, such as this compound.

Caption: Workflow for Safe Handling of Chemicals with Unknown Toxicity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromoquinoline-2,4-dicarboxylic Acid

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the development of novel pharmaceuticals and functional materials. The quinoline-4-carboxylic acid moiety is a well-established pharmacophore found in numerous bioactive molecules. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. This document outlines a detailed two-step experimental protocol for the synthesis of this compound, intended for researchers in medicinal chemistry, organic synthesis, and drug development.

The synthetic strategy involves the initial preparation of 6-bromoisatin from p-bromoaniline via the Sandmeyer isatin synthesis.[1][2][3] This is followed by a Pfitzinger reaction, which condenses the synthesized 6-bromoisatin with pyruvic acid in a basic medium to construct the target quinoline-2,4-dicarboxylic acid framework.[4][5][6] The Pfitzinger reaction is a classical and effective method for converting isatins into quinoline-4-carboxylic acids.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. Yields are representative estimates based on typical outcomes for these reaction types.

| Step | Reaction | Starting Materials | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Sandmeyer Isatin Synthesis | p-Bromoaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 6-Bromoisatin | 226.03 | 60-75 |

| 2 | Pfitzinger Reaction | 6-Bromoisatin | Pyruvic acid, Potassium hydroxide | This compound | 296.07 | 70-85 |

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from the starting material to the final product through two principal chemical transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoisatin via Sandmeyer Isatin Synthesis

This procedure involves two parts: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[2][8][9]

Part A: Synthesis of N-(4-bromophenyl)-2-(hydroxyimino)acetamide

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of chloral hydrate (e.g., 0.27 mol) and sodium sulfate (e.g., 320 g of decahydrate) in 600 mL of water. Warm the mixture to approximately 30 °C to dissolve the solids.

-

Addition of Aniline: In a separate beaker, dissolve p-bromoaniline (e.g., 0.25 mol) in 150 mL of water containing concentrated hydrochloric acid (e.g., 25 mL), warming if necessary. Add this solution to the flask.

-

Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (e.g., 0.79 mol) in 250 mL of water to the reaction mixture. A suspension will form.

-

Reaction: Heat the mixture with vigorous stirring. The mixture will likely become a thick paste. Continue heating at 80-100 °C for approximately 2 hours.

-

Isolation of Intermediate: Cool the mixture to about 80 °C and collect the solid product by vacuum filtration. The crude N-(4-bromophenyl)-2-(hydroxyimino)acetamide should be washed with water and air-dried. The product is used in the next step without further purification.

Part B: Cyclization to 6-Bromoisatin

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (e.g., 200 mL) to 50-60 °C.

-

Addition of Intermediate: Add the dried N-(4-bromophenyl)-2-(hydroxyimino)acetamide from the previous step in small portions to the warm sulfuric acid, ensuring the temperature does not exceed 70 °C. Use an ice bath for cooling if necessary.[10]

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for approximately 10-20 minutes to complete the cyclization.[10]

-

Work-up: Carefully pour the hot reaction mixture onto a large amount of crushed ice (e.g., 2 L) with stirring.

-

Product Isolation: Allow the ice to melt, and then collect the precipitated orange solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Dry the crude 6-bromoisatin in a vacuum oven. The product can be further purified by recrystallization from glacial acetic acid or ethanol if required.[9]

Step 2: Synthesis of this compound via Pfitzinger Reaction

This procedure details the condensation of 6-bromoisatin with pyruvic acid.[4][5][11]

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (e.g., 0.1 mol) in a mixture of absolute ethanol (e.g., 100 mL) and distilled water (e.g., 25 mL).

-

Isatin Addition: Add the 6-bromoisatin (e.g., 0.05 mol) synthesized in Step 1 to the basic solution. Heat the mixture to reflux for 1 hour to facilitate the ring-opening of the isatin to form the potassium salt of 2-amino-5-bromophenylglyoxylic acid.[4][11]

-

Pyruvic Acid Addition: Slowly add pyruvic acid (e.g., 0.06 mol) to the refluxing mixture.

-

Reaction: Continue to heat the reaction mixture under reflux for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice (e.g., 300 g).

-

Acidification: Carefully acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. A precipitate of the crude this compound will form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid to yield the pure dicarboxylic acid.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoisatin | 6326-79-0 | Benchchem [benchchem.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Reaction [drugfuture.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 11. ijsr.net [ijsr.net]

Application Notes and Protocols: 6-Bromoquinoline-2,4-dicarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-bromoquinoline-2,4-dicarboxylic acid as a versatile scaffold in medicinal chemistry, with a specific focus on the development of novel enzyme inhibitors for the treatment of neurodegenerative diseases. While direct experimental data for this specific molecule is limited in publicly available literature, its structural features strongly suggest its utility as a starting material for potent and selective therapeutic agents.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a bromine substituent, and two carboxylic acid moieties.[1] This unique combination of functional groups makes it an attractive starting point for chemical library synthesis and lead optimization in drug discovery. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. The bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, while the two carboxylic acid groups provide opportunities for derivatization to modulate solubility, cell permeability, and target engagement.

Application: A Scaffold for Kynurenine-3-Monooxygenase (KMO) Inhibitors

A promising application of this compound is in the design and synthesis of inhibitors for Kynurenine-3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[2] Inhibition of KMO is a validated therapeutic strategy for a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases. By blocking KMO, the production of the neurotoxic metabolite 3-hydroxykynurenine is reduced, and the pathway is shunted towards the production of the neuroprotective kynurenic acid.[3][4][5]

Signaling Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

Proposed Synthesis of a KMO Inhibitor from this compound

The dicarboxylic acid functionality of the starting material can be selectively derivatized to generate potent KMO inhibitors. A plausible synthetic route is outlined below, involving a selective amide coupling followed by a Suzuki cross-coupling reaction to introduce diversity at the 6-position.

Caption: Proposed synthetic workflow for a KMO inhibitor.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of a hypothetical KMO inhibitor derived from this compound.

Synthesis Protocol:

Step 1: Selective Mono-esterification of this compound

-

Suspend this compound (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the mono-methyl ester.

Step 2: Amide Coupling

-

Dissolve the mono-methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (e.g., aniline) (1.1 eq) and continue stirring at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).

Step 3: Suzuki Coupling

-

To a solution of the amide intermediate (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid (1.5 eq) and potassium carbonate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes).

Step 4: Ester Hydrolysis

-

Dissolve the coupled product (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (3.0 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final KMO inhibitor.

Biological Evaluation Protocol: KMO Inhibition Assay

This protocol describes a representative in vitro assay to determine the inhibitory potency of the synthesized compounds against human KMO.

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human KMO.

-

Prepare a stock solution of L-kynurenine (substrate) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the test compound (at various concentrations), and human KMO.

-

Pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding L-kynurenine.

-

Incubate for 30 minutes at 37 °C.

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

-

-

Detection of 3-Hydroxykynurenine:

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant for the formation of 3-hydroxykynurenine using high-performance liquid chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Quantitative Data

The following table presents hypothetical, yet plausible, IC50 values for a series of KMO inhibitors derived from this compound, illustrating a potential structure-activity relationship (SAR).

| Compound ID | R Group (at 6-position) | Amide Moiety | KMO IC50 (nM) |

| BQDA-01 | -Br | Aniline | 520 |

| BQDA-02 | -Phenyl | Aniline | 150 |

| BQDA-03 | -4-Fluorophenyl | Aniline | 75 |

| BQDA-04 | -4-Chlorophenyl | Aniline | 82 |

| BQDA-05 | -4-Methoxyphenyl | Aniline | 110 |

| BQDA-06 | -4-Fluorophenyl | 4-Fluoroaniline | 45 |

| BQDA-07 | -4-Fluorophenyl | 3-Chloroaniline | 68 |

Disclaimer: The synthetic protocols and quantitative data presented are hypothetical and intended for illustrative purposes. Actual experimental results may vary. Researchers should consult relevant literature and perform their own optimization and validation studies.

References

- 1. This compound [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]

Application of 6-Bromoquinoline-2,4-dicarboxylic Acid in the Development of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction